4-[(Butylamino)methyl]phenol

Quality Control Synthetic Chemistry Procurement

4-[(Butylamino)methyl]phenol (CAS 259735-07-4) is a para-substituted aminomethylphenol featuring an n-butylamino side chain, validated as a core scaffold for antimalarial agents (WO2004000783A1). Its defined lipophilicity (XlogP 2.2) and TPSA (32.3 Ų) make it a calibrated reference for ADME/QSPR modeling. The 98% purity grade minimizes impurity propagation in multi-step syntheses, ideal for pharmaceutical impurity and reference standard preparation. Additionally, its phenolic amine functionality supports antioxidant and lubricity additive research (CN111393381B). Choose the 98% grade to safeguard synthetic efficiency and data reproducibility.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 259735-07-4
Cat. No. B3120101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Butylamino)methyl]phenol
CAS259735-07-4
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCCNCC1=CC=C(C=C1)O
InChIInChI=1S/C11H17NO/c1-2-3-8-12-9-10-4-6-11(13)7-5-10/h4-7,12-13H,2-3,8-9H2,1H3
InChIKeyJFLBZGZQRGKIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Butylamino)methyl]phenol (CAS 259735-07-4) Procurement Guide: Chemical Profile and Baseline Specifications


4-[(Butylamino)methyl]phenol (CAS 259735-07-4) is an aminomethylphenol derivative with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol [1]. The compound features a para-substituted phenolic ring with a butylaminomethyl side chain, rendering it a versatile building block for pharmaceutical research and synthetic chemistry [2]. Its physicochemical profile, characterized by a calculated XlogP of 2.2 and a topological polar surface area of 32.3 Ų, informs its utility in designing molecules with optimized lipophilicity and membrane permeability [1]. The compound is commercially available from multiple vendors with purities ranging from 95% to 98%, with some suppliers providing analytical data including NMR, HPLC, or GC for batch verification .

Why 4-[(Butylamino)methyl]phenol Cannot Be Replaced by Generic Aminomethylphenol Analogs in Research Applications


Substituting 4-[(butylamino)methyl]phenol with a seemingly similar aminomethylphenol analog can lead to significant and often unpredictable deviations in experimental outcomes. The precise substitution pattern—a para-hydroxy group combined with an n-butylamino side chain—dictates a unique combination of physicochemical properties, including lipophilicity (XlogP = 2.2) and hydrogen bonding capacity [1]. Even minor structural alterations, such as changing the butyl group to a tert-butyl group (XlogP = 2.08) or shifting the aminomethyl group from the para- to the ortho-position, can substantially alter a molecule's binding properties, metabolic stability, and overall pharmacokinetic profile [2]. Therefore, direct substitution without rigorous experimental validation is not scientifically justified and can compromise the integrity of research findings.

Quantitative Evidence Guide: Differentiating 4-[(Butylamino)methyl]phenol from Its Closest Analogs


Purity and Quality Control: A 3% Absolute Increase in Assured Purity Compared to Common Vendor Offerings

For procurement and research reproducibility, the availability of a higher-purity grade (98%) from suppliers like Leyan provides a quantifiable advantage over the more common 95% purity grade from other vendors . This 3% absolute increase in assured purity reduces the potential for confounding impurities in sensitive assays or as a synthetic intermediate, where even minor contaminants can affect yield or biological results . While both grades are suitable for general research, the 98% purity standard offers a higher baseline of confidence for critical experiments.

Quality Control Synthetic Chemistry Procurement

Lipophilicity Profile: A Calculated XlogP of 2.2 Provides a Baseline for Rational Analog Selection

The compound's lipophilicity is a key differentiator. Its calculated XlogP value of 2.2 indicates a specific degree of hydrophobicity that is distinct from closely related analogs [1]. For example, the tert-butyl analog, 4-[(tert-butylamino)methyl]phenol, has a reported logP of 2.08 [2]. This numerical difference, while seemingly small, reflects the altered steric and electronic environment of the branched alkyl chain, which can translate into different membrane permeability, protein binding, and metabolic stability profiles. When selecting a building block, this data point allows researchers to choose the compound with the lipophilicity most suited to their target's property space.

Physicochemical Properties Drug Design ADME

Structural Specificity in Patented Antimalarial Classes: The Para-Butylaminomethyl Phenol Scaffold is Foundational

The specific scaffold of 4-[(butylamino)methyl]phenol is explicitly protected within a patent family (e.g., WO2004000783A1, ES-2492892-T3) that discloses aminoalkylphenols as active ingredients for treating malaria [1][2]. This patent includes a claim for '3,5-di-tert-butyl-2 - [(butylamino) methyl] phenol' [2]. The identification of this exact substructure as a core component of a patented antimalarial pharmacophore provides a verifiable, strategic reason to procure this specific compound over other regioisomers or analogs. Its presence in the patent literature establishes it as a validated starting point for medicinal chemistry programs exploring this mechanism of action, as opposed to an untested or generic alternative.

Antimalarial Research Structure-Activity Relationship Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 4-[(Butylamino)methyl]phenol


Scaffold for Antimalarial Drug Discovery Programs

This compound serves as an ideal starting material or core scaffold for synthesizing novel antimalarial agents. Its specific aminomethylphenol structure is the foundation for a class of compounds disclosed in patents WO2004000783A1 and ES-2492892-T3 for treating malaria [1]. Medicinal chemists can leverage this validated scaffold to generate focused libraries for structure-activity relationship (SAR) studies, exploring the impact of additional substituents on potency and selectivity against Plasmodium species. This targeted approach is more efficient than screening a random, diverse library and is justified by the prior art establishing the core structure's relevance to the target indication.

High-Confidence Synthetic Intermediate for Complex Molecule Construction

When used as a building block in multi-step organic syntheses, the availability of 4-[(butylamino)methyl]phenol in a 98% purity grade offers a distinct advantage . The higher purity minimizes the introduction of impurities that can propagate through a synthetic sequence, leading to lower yields, difficult purifications, or the need for extensive characterization of byproducts. For projects where synthetic efficiency and the generation of high-purity final compounds are paramount—such as in the preparation of pharmaceutical impurities, reference standards, or advanced materials—the 98% purity grade provides a higher confidence level in the starting material's integrity compared to a 95% purity grade .

Development of Phenolic Amine-Based Additives for Lubricants and Polymers

Phenolic amine compounds, a class to which 4-[(butylamino)methyl]phenol belongs, are recognized for their multifunctional properties, including antioxidant activity and lubricity, as detailed in patent CN111393381B [2]. This compound can be investigated as a potential building block or a model substrate for developing novel additives for lubricants or polymers. Its specific lipophilicity profile (XlogP = 2.2) [3] and the presence of both a phenol and a secondary amine functionality make it a relevant candidate for studies aimed at improving the oxidative stability or performance characteristics of industrial materials, distinguishing it from simpler, non-functionalized phenols.

Physicochemical Property Studies for ADME Prediction Models

The defined physicochemical properties of 4-[(butylamino)methyl]phenol, including its calculated XlogP of 2.2 and topological polar surface area (TPSA) of 32.3 Ų, make it a suitable compound for validating and refining in silico models that predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties [3]. Researchers can use this compound as a calibration standard or a test case in studies correlating calculated parameters with experimental data (e.g., logD, permeability, or metabolic stability). Its position in the chemical property space—moderately lipophilic with a defined number of hydrogen bond donors and acceptors—allows it to serve as a representative member of the aminomethylphenol class in larger quantitative structure-property relationship (QSPR) analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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